
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a tetrahydrothiopyran ring fused with a thietane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran derivatives with thietane precursors. One common method includes the use of intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, followed by cyclization using sodium hydrosulfide in a carbonate buffer solution . This method ensures high yield and stereoselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to increased intracellular levels of this signaling molecule. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, potentially reducing the formation of amyloid plaques associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-thiopyran-4-amine
- Tetrahydro-4H-thiopyran-4-one
- 4-Aminotetrahydropyran
Uniqueness
N-(2,2-Dimethylthietan-3-yl)tetrahydro-2H-thiopyran-4-amine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19NS2 |
|---|---|
Molecular Weight |
217.4 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)thian-4-amine |
InChI |
InChI=1S/C10H19NS2/c1-10(2)9(7-13-10)11-8-3-5-12-6-4-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
XXJZCMOHQYFZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2CCSCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)

![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)
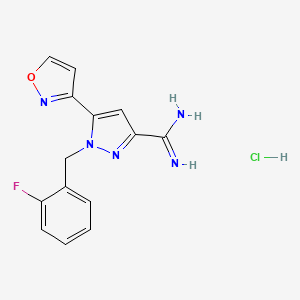
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
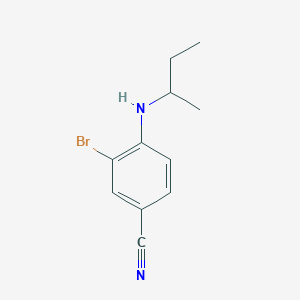
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)
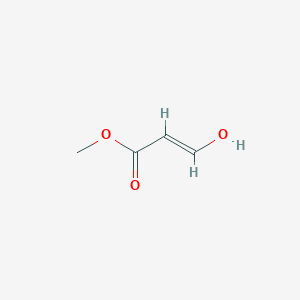
![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)
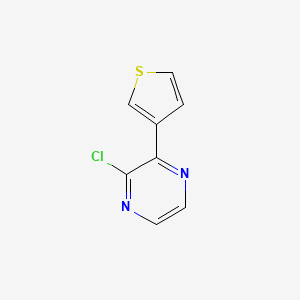
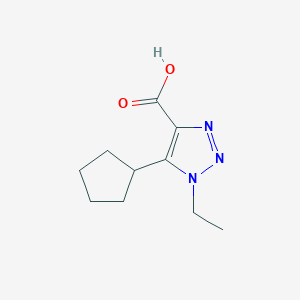


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
